![molecular formula C9H13BrO B14591226 9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol CAS No. 61242-26-0](/img/structure/B14591226.png)
9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol is a bicyclic compound that features a bromine atom and a hydroxyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol typically involves the bromination of bicyclo[3.3.1]non-5-en-1-ol. This can be achieved through the reaction of the parent alcohol with bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
化学反应分析
Types of Reactions
9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: PCC in dichloromethane (DCM) or Jones reagent in acetone.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 9-hydroxybicyclo[3.3.1]non-5(9)-en-1-ol derivatives.
Oxidation: Formation of 9-bromobicyclo[3.3.1]non-5(9)-en-1-one.
Reduction: Formation of bicyclo[3.3.1]non-5(9)-en-1-ol or bicyclo[3.3.1]nonane derivatives.
科学研究应用
9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Potential use in the development of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 mechanism. In oxidation reactions, the hydroxyl group is converted to a carbonyl group via the transfer of oxygen atoms from the oxidizing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): An organoborane compound used as a hydroboration reagent.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: A compound with sulfur atoms in the bicyclic structure.
9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane: A compound with selenium and sulfur atoms in the bicyclic structure.
Uniqueness
9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group in its bicyclic structure. This combination allows for diverse reactivity and makes it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
61242-26-0 |
|---|---|
分子式 |
C9H13BrO |
分子量 |
217.10 g/mol |
IUPAC 名称 |
9-bromobicyclo[3.3.1]non-5(9)-en-1-ol |
InChI |
InChI=1S/C9H13BrO/c10-8-7-3-1-5-9(8,11)6-2-4-7/h11H,1-6H2 |
InChI 键 |
NUAUUSXXSQCYAT-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C(C1)(CCC2)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14591146.png)
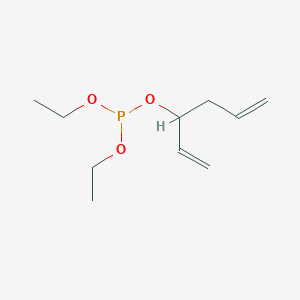
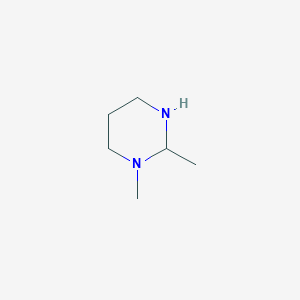
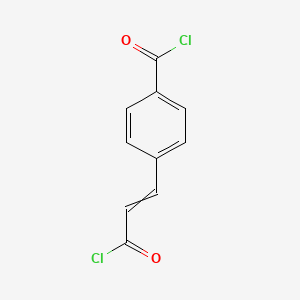
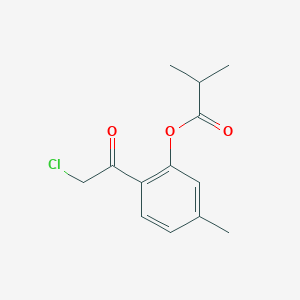
![(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl](/img/structure/B14591180.png)
![(5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one](/img/structure/B14591187.png)

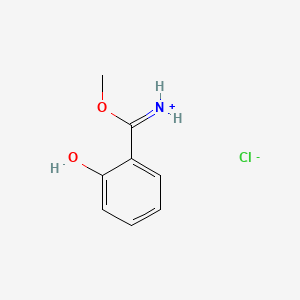
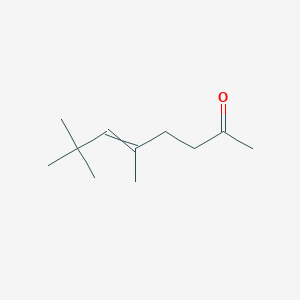
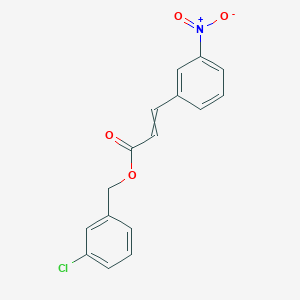
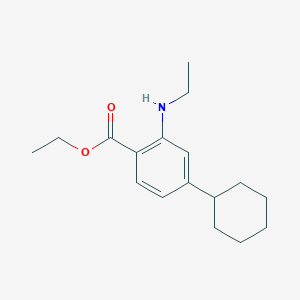
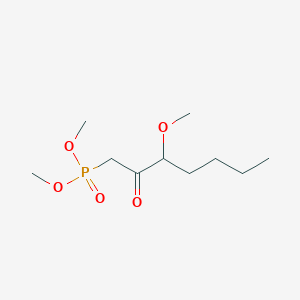
![[(E)-(2-Methylphenyl)diazenyl][2-(3-nitrophenyl)hydrazinylidene]acetic acid](/img/structure/B14591221.png)
